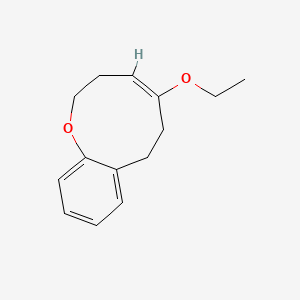

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)

Descripción

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) is a bicyclic heterocyclic compound featuring a benzoxonin core (a fused benzene and oxonin ring system). The oxonin ring is partially saturated (2,3,6,7-tetrahydro), with an ethoxy substituent at the 5-position and an (E)-configured double bond at the 4-position.

Propiedades

Fórmula molecular |

C14H18O2 |

|---|---|

Peso molecular |

218.29 g/mol |

Nombre IUPAC |

(4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine |

InChI |

InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+ |

Clave InChI |

QDZYEPSZSVBVTR-NTUHNPAUSA-N |

SMILES isomérico |

CCO/C/1=C/CCOC2=CC=CC=C2CC1 |

SMILES canónico |

CCOC1=CCCOC2=CC=CC=C2CC1 |

Origen del producto |

United States |

Métodos De Preparación

Typical Synthetic Route

While specific detailed synthetic protocols for this exact compound are limited in the literature, the general approach to benzoxonine derivatives with ethoxy substitution and tetrahydro saturation includes the following key steps:

Formation of the Benzoxonin Core:

This step often starts from a substituted phenol or benzene derivative, which undergoes cyclization with appropriate nitrogen and oxygen sources to form the oxazine ring fused to the benzene ring. Cyclization may be achieved via intramolecular nucleophilic substitution or condensation reactions under acidic or basic catalysis.Introduction of the Ethoxy Group:

The ethoxy substituent at the 5-position can be introduced either by direct alkylation of a hydroxy precursor using ethyl halides under basic conditions or by employing ethoxy-containing reagents during ring formation. The ethoxy group’s position and stereochemistry are controlled by regioselective reaction conditions.Tetrahydro Reduction:

Partial hydrogenation or selective reduction of the benzoxonin ring system at positions 2,3,6,7 is achieved using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants such as sodium borohydride or hydride donors. This step is critical to obtain the tetrahydro configuration.Stereochemical Control at the 4-Position:

The (4E) stereochemistry is typically established through the choice of reaction conditions during ring closure or by isomerization steps post-synthesis. Careful temperature control and use of stereoselective catalysts may be employed.

Reaction Conditions and Monitoring

Solvents: Common solvents include dry benzene, 1,4-dioxane, ethanol, and methanol, chosen for their ability to dissolve reactants and control reaction kinetics.

Temperature: Reactions are often performed at low temperatures (0–5 °C) during sensitive steps like chlorosulfonyl isocyanate addition, followed by room temperature or mild heating to complete the reaction.

Catalysts and Reagents: Catalysts such as triethylamine may be used to neutralize acidic byproducts. Reagents like chlorosulfonyl isocyanate are employed in related benzoxonine derivative syntheses for ring functionalization.

Analytical Monitoring:

Progress and purity are monitored by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural and stereochemical features, and High-Performance Liquid Chromatography (HPLC) to assess purity and yield.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Benzoxonin Core Formation | Substituted phenol + nitrogen source, cyclization catalyst | Formation of benzoxonin ring system | Requires regioselective control |

| Ethoxy Group Introduction | Ethyl halide or ethoxy reagent, base | Alkylation to introduce ethoxy substituent | Position-specific substitution |

| Tetrahydro Reduction | Pd/C catalyst, H2 gas or chemical reductant | Partial saturation of ring at 2,3,6,7 positions | Controls tetrahydro configuration |

| Stereochemical Control | Temperature control, stereoselective catalysts | Establish (4E) configuration | Critical for biological activity |

| Purification and Analysis | Crystallization, NMR, HPLC | Purity and structural confirmation | Ensures product quality |

Comparative Insights from Related Syntheses

Studies on related benzoxonine and benzoxathiazine derivatives provide useful synthetic methodologies that can be adapted or optimized for 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI). For instance, the use of chlorosulfonyl isocyanate for ring functionalization and piperidine-mediated substitution in benzoxathiazine analogs demonstrates effective multi-step synthesis with controlled reaction conditions. Similar stepwise addition and temperature control strategies are applicable to benzoxonin derivatives.

Furthermore, antioxidant and biological activity studies on structurally related heterocycles underscore the importance of precise stereochemical and functional group control during synthesis to achieve desired bioactivity profiles.

Summary and Research Implications

The preparation of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) involves a multi-step synthetic process that requires careful orchestration of ring formation, ethoxy substitution, partial reduction, and stereochemical control. The synthesis is supported by analytical techniques such as NMR and HPLC to ensure purity and correct structure. Research into similar heterocyclic compounds provides valuable methodological insights that can be leveraged to optimize yields and functionalization.

Given the compound’s potential biological activity, refining these synthetic methods is key for producing sufficient quantities for pharmacological testing and medicinal chemistry applications. Continued research into reaction mechanisms and alternative synthetic routes may further enhance the efficiency and scalability of its preparation.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Reducing agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Substitution reagents: Halogenating agents, alkylating agents, and other reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinones or oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxonins with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as drug development.

Industry: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) depends on its specific interactions with molecular targets. These interactions may involve:

Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

Interference with cellular pathways: The compound may interfere with cellular pathways, leading to specific biological effects.

Comparación Con Compuestos Similares

Structural Analogues in Heterocyclic Chemistry

(a) 2,3-Dihydro-1,4-benzodioxin Derivatives

- Example: The compound (5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9c) Key Features:

- Benzodioxin core (two oxygen atoms in a six-membered ring) vs. benzoxonin (one oxygen in a seven-membered ring).

- Partial saturation (2,3-dihydro) compared to the tetrahydro saturation in the target compound.

- Functionalization: Contains a thiazolidinone moiety and methoxy substituent. Synthesis: Prepared in 5% yield via a multi-step reaction involving triethylamine, highlighting challenges in synthesizing complex heterocycles .

(b) Benzoxazine Derivatives

- Examples :

- Benzoxazine core (one oxygen and one nitrogen in a six-membered ring) vs. benzoxonin.

- Substitutions: Halogens (Cl, F) at the 8-position vs. ethoxy at the 5-position in the target compound.

- Partial saturation (3,4-dihydro) compared to the tetrahydro saturation.

(c) Tetrahydro-Benzo-Fused Compounds

- Example : 2-(8-Bromo-2,3,6,7-tetrahydro-benzo[1,2-b:4,5-b']difuran-4-yl)-1-methyl-ethylamine

- Key Features :

- Tetrahydro-benzo[difuran] core (two fused furan rings) vs. tetrahydro-benzoxonin.

- Substituents: Bromine and ethylamine groups vs. ethoxy in the target compound.

- Similar saturation (2,3,6,7-tetrahydro) but differing heteroatom arrangements.

Substituent and Functional Group Analysis

Actividad Biológica

1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) is a chemical compound with the CAS number 346620-79-9 and a molecular formula of C14H18O2. This compound belongs to a class of benzoxonins that have garnered attention for their potential biological activities, particularly in neuroprotection and as ion channel modulators.

- Molecular Weight : 218.29 g/mol

- Molecular Structure : The compound features a benzoxonin core with an ethoxy group at the 5-position and a tetrahydro configuration.

| Property | Value |

|---|---|

| CAS Number | 346620-79-9 |

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of compounds similar to 1-Benzoxonin. For instance, research on N-1-substituted benzamide derivatives has shown that these compounds can selectively inhibit the Kv2.1 potassium channel, which is crucial in regulating neuronal excitability and preventing apoptosis in neuronal cells. The inhibition of Kv2.1 has been linked to reduced cell death during ischemic conditions, suggesting that similar mechanisms might be applicable to 1-Benzoxonin derivatives .

Ion Channel Modulation

The modulation of ion channels is a significant area of interest for compounds like 1-Benzoxonin. The Kv2.1 channel's involvement in various neurological disorders makes it a target for therapeutic intervention. Compounds with structural similarities have demonstrated high selectivity and potency as Kv2.1 inhibitors, with IC50 values in the nanomolar range, indicating that 1-Benzoxonin may also exhibit similar ion channel modulation properties .

Case Studies

In animal models, particularly those simulating ischemic stroke, compounds related to 1-Benzoxonin have shown promising results:

- Model : Middle Cerebral Artery Occlusion (MCAO) in rats

- Observation : Reduction in infarct volume and improved neurological scores post-treatment with Kv2.1 inhibitors.

These findings suggest that 1-Benzoxonin could potentially be explored for its neuroprotective effects in similar contexts.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoxonin structure can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility and bioavailability |

| Tetrahydro Configuration | Potentially increases binding affinity to ion channels |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-Benzoxonin:

- Absorption : Likely enhanced due to the ethoxy substitution.

- Metabolism : Expected to undergo phase I metabolism primarily via cytochrome P450 enzymes.

- Excretion : Predominantly renal clearance anticipated based on molecular weight.

Q & A

Q. What epistemological principles guide the selection of in vitro vs. in silico models for studying benzoxonin’s metabolic pathways?

- Answer : Prioritize models based on falsifiability and predictive power. For example:

- In vitro hepatocyte assays provide empirical data on phase I/II metabolism.

- In silico CYP450 docking identifies plausible metabolites for hypothesis testing.

- Iterative refinement ensures alignment between theoretical assumptions and experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.